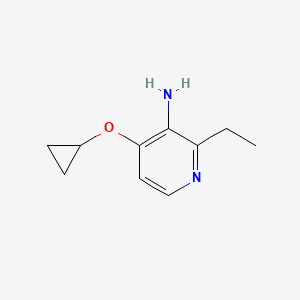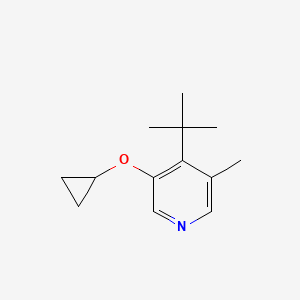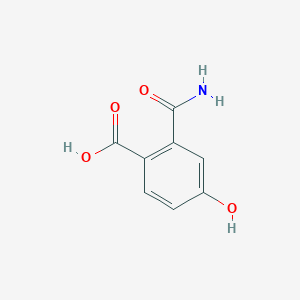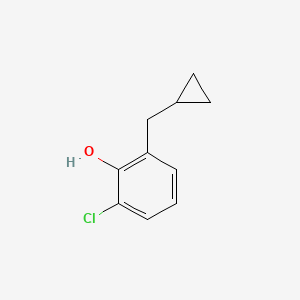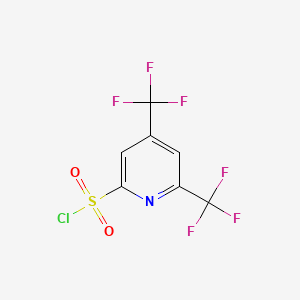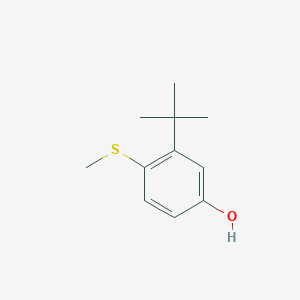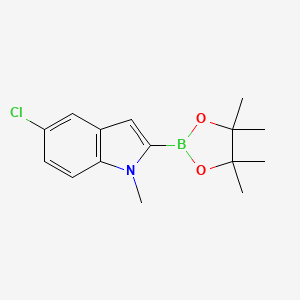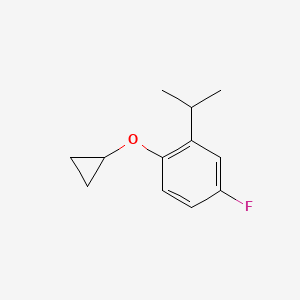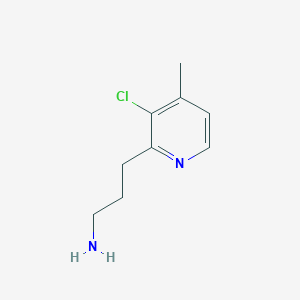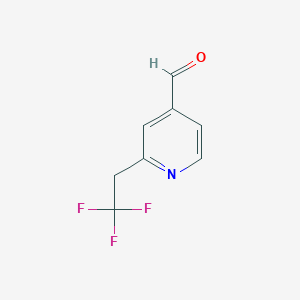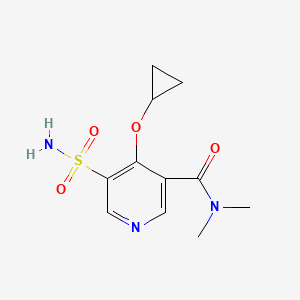
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.323 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide involves several steps. One common method starts with the reaction of 2-chloro-3-nicotinic acid with thionyl chloride to form 2-chloro-3-nicotinoyl chloride. This intermediate is then reacted with dimethylamine to produce 2-chloro-N,N-dimethyl-3-nicotinamide. The next step involves the reaction of this compound with a mixture of sodium sulfide and sulfur, followed by acidification to obtain 2-mercapto-N,N-dimethyl-3-nicotinamide. Finally, chlorination and subsequent reaction with ammonia yield the desired product .
Análisis De Reacciones Químicas
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in metabolic processes, leading to the disruption of cellular functions. This inhibition can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
4-Cyclopropoxy-N,N-dimethyl-5-sulfamoylnicotinamide can be compared with other similar compounds, such as:
5-Cyclopropoxy-N,N-dimethyl-4-sulfamoylnicotinamide: This compound has a similar structure but differs in the position of the sulfamoyl group.
N,N-Dimethyl-2-sulfamoylnicotinamide: Another similar compound with variations in the position of functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1243347-01-4 |
|---|---|
Fórmula molecular |
C11H15N3O4S |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N,N-dimethyl-5-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-14(2)11(15)8-5-13-6-9(19(12,16)17)10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,16,17) |
Clave InChI |
INMFBSNUTHLBFD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN=CC(=C1OC2CC2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


